molecular formula C9H9ClN4 B13443931 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine

Cat. No.: B13443931
M. Wt: 208.65 g/mol
InChI Key: DJWADKPQTGRUSV-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine is a heterocyclic compound with the molecular formula C9H9N4Cl. It features a pyrazine ring substituted with a chloro group and an ethyl-imidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 2-ethylimidazole under specific conditions. The reaction is generally carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyrazines with various functional groups.

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring.

    Coupling reactions: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine has several scientific research applications:

    Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial applications: The compound’s derivatives may be used in agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The chloro group may also play a role in enhancing the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

2-chloro-6-(2-ethylimidazol-1-yl)pyrazine

InChI

InChI=1S/C9H9ClN4/c1-2-8-12-3-4-14(8)9-6-11-5-7(10)13-9/h3-6H,2H2,1H3

InChI Key

DJWADKPQTGRUSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=CN=CC(=N2)Cl

Origin of Product

United States

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